molecular formula C9H8BrClO3 B6294653 6-Bromo-2-chloro-3-ethoxybenzoic acid CAS No. 2379321-62-5

6-Bromo-2-chloro-3-ethoxybenzoic acid

Cat. No. B6294653
CAS RN: 2379321-62-5
M. Wt: 279.51 g/mol
InChI Key: SESDNENLASZFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-chloro-3-ethoxybenzoic acid is a chemical compound with the molecular formula C9H8BrClO3 and a molecular weight of 279.52 . It is used in scientific research and development.


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-chloro-3-ethoxybenzoic acid is represented by the SMILES notation O=C(O)C1=C(Br)C=CC(OCC)=C1Cl . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Catalytic Protodeboronation

6-Bromo-2-chloro-3-ethoxybenzoic acid could potentially be used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but underdeveloped process in organic synthesis . This process could be used for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

Synthesis of Borinic Acid Derivatives

Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . 6-Bromo-2-chloro-3-ethoxybenzoic acid could potentially be used in the synthesis of these borinic acid derivatives .

Bioactive Compounds

Borinic acids, which could potentially be synthesized from 6-Bromo-2-chloro-3-ethoxybenzoic acid, have been used as bioactive compounds . These compounds could have potential applications in medicinal chemistry .

Cross-Coupling Reactions

Borinic acids, which could potentially be synthesized from 6-Bromo-2-chloro-3-ethoxybenzoic acid, have been used in cross-coupling reactions . These reactions are crucial for the construction of carbon–carbon or carbon–heteroatom bonds .

Catalysis

Borinic acids, which could potentially be synthesized from 6-Bromo-2-chloro-3-ethoxybenzoic acid, have been used in catalysis . They could potentially be used to catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

Materials Science

Borinic acids, which could potentially be synthesized from 6-Bromo-2-chloro-3-ethoxybenzoic acid, have been used in materials science . They could potentially be used in the development of new materials, including polymers and optoelectronics materials .

properties

IUPAC Name

6-bromo-2-chloro-3-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESDNENLASZFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-3-ethoxybenzoic acid

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